5-Bromo-2-fluoroaniline

Catalog No.
S717508
CAS No.
2924-09-6
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluoroaniline

CAS Number

2924-09-6

Product Name

5-Bromo-2-fluoroaniline

IUPAC Name

5-bromo-2-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

ADWKOCXRCRSMLQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)N)F

The exact mass of the compound 5-Bromo-2-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-fluoroaniline is a halogenated aromatic amine widely used as a crucial intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring bromine and fluorine atoms on the aniline ring, provides specific reactivity and allows for precise modifications in multi-step syntheses. This compound is a key precursor in the development of active pharmaceutical ingredients (APIs), particularly for anti-cancer agents and kinase inhibitors, as well as in the manufacturing of specialized agrochemicals like fungicides and herbicides.

Substituting 5-Bromo-2-fluoroaniline with its isomers (e.g., 4-Bromo-2-fluoroaniline) or simpler analogs (e.g., 2-fluoroaniline) can lead to significant deviations in reaction outcomes and final product efficacy. The specific ortho-fluoro and meta-bromo substitution pattern dictates the regioselectivity of subsequent reactions, such as cross-coupling and cyclization, which is critical in constructing the core scaffolds of many targeted therapies. For example, in the synthesis of certain kinase inhibitors, this precise arrangement is necessary to achieve the required binding interactions with the target protein, and even a minor shift in the halogen positions can result in a dramatic loss of biological activity. Using a different isomer would alter the electronic and steric environment, potentially leading to undesired side products, lower yields, or a final molecule with an incorrect and inactive conformation.

Precursor for Potent and Selective RIPK1 Kinase Inhibitors

5-Bromo-2-fluoroaniline is a documented key starting material for the synthesis of highly potent and selective type-II RIPK1 kinase inhibitors. In a structure-activity relationship (SAR) study, a compound synthesized from a derivative of 5-bromo-2-fluoroaniline demonstrated a pIC50 of 8.7 for RIPK1 inhibition. In contrast, analogs lacking the specific bromo-fluoro substitution pattern often exhibit lower potency or undesirable off-target effects. The precise positioning of the bromine and fluorine atoms is critical for achieving high affinity and selectivity for the RIPK1 kinase domain, a key target in inflammatory diseases.

Evidence DimensionRIPK1 Kinase Inhibition (pIC50)
Target Compound DataDerivative shows pIC50 of 8.7
Comparator Or BaselineOther analogs with different substitution patterns show lower potency.
Quantified DifferenceHigh potency (pIC50 8.7) achieved with the specific structural motif derived from 5-bromo-2-fluoroaniline.
ConditionsIn vitro kinase assay for RIPK1.

For researchers developing targeted RIPK1 inhibitors, using this specific aniline isomer is crucial for achieving the necessary potency and selectivity for therapeutic potential.

Essential Building Block for the FAK Inhibitor GSK2256098

5-Bromo-2-fluoroaniline is a critical intermediate in the synthesis of the focal adhesion kinase (FAK) inhibitor, GSK2256098. This clinical-stage compound has shown efficacy in preclinical models of glioblastoma and pancreatic cancer. The synthesis of GSK2256098 relies on the specific reactivity of 5-bromo-2-fluoroaniline to construct the final molecule. Alternative isomers would not be suitable for the established synthetic route, highlighting the non-interchangeable nature of this precursor for this specific high-value API.

Evidence DimensionPrecursor Suitability
Target Compound DataDirectly used in the synthesis of GSK2256098.
Comparator Or BaselineOther bromo-fluoro-aniline isomers.
Quantified DifferenceNot applicable (binary outcome: required vs. not suitable for the established synthetic route).
ConditionsMulti-step synthesis of GSK2256098.

Procurement of 5-bromo-2-fluoroaniline is essential for research and development involving the synthesis or derivatization of the FAK inhibitor GSK2256098.

Predictable Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in 5-Bromo-2-fluoroaniline provides a reliable handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The reactivity of halogens in these reactions generally follows the order I > Br > Cl. This makes the bromo-substituent on this compound more reactive and efficient for coupling compared to chloro-analogs, while being more stable and cost-effective than iodo-analogs. The ortho-fluoro group modulates the electronic properties of the C-Br bond, influencing reaction kinetics and yields in a predictable manner, which is crucial for process development and scale-up.

Evidence DimensionReactivity in Suzuki Coupling
Target Compound DataBromine provides moderate and predictable reactivity.
Comparator Or BaselineChloro-analogs (less reactive) and Iodo-analogs (more reactive, less stable).
Quantified DifferencePositioned in the optimal range of reactivity for many standard palladium-catalyzed cross-coupling protocols.
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling.

This compound offers a balance of reactivity and stability for Suzuki couplings, making it a practical and reliable choice for synthesizing biaryl structures common in pharmaceuticals and agrochemicals.

Development of Selective Kinase Inhibitors for Inflammatory Diseases and Oncology

This compound is the preferred starting material for synthesizing kinase inhibitors where the 5-bromo-2-fluoroaniline moiety is integral to achieving high potency and selectivity, particularly for targets like RIPK1 and FAK. Its specific substitution pattern is often required for optimal interaction with the kinase hinge region and to establish key binding motifs.

Synthesis of Advanced Agrochemicals with Specific Structural Requirements

In agrochemical research, 5-bromo-2-fluoroaniline is utilized to construct complex heterocyclic structures found in modern fungicides and herbicides. The defined regiochemistry allows for the reliable synthesis of molecules where the precise placement of substituents is critical for biological activity and crop safety.

Scaffold Development in Medicinal Chemistry via Suzuki and other Cross-Coupling Reactions

As a versatile building block, this compound is ideal for medicinal chemistry campaigns that require the introduction of aryl or heteroaryl groups at the 5-position via Suzuki or other palladium-catalyzed cross-coupling reactions. The reliable reactivity of the C-Br bond makes it a go-to choice for library synthesis and lead optimization.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5-Bromo-2-fluoroaniline

Dates

Last modified: 08-15-2023

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